Cas no 517-43-1 (Sennosides)
Sennosides Chemical and Physical Properties
Names and Identifiers
-
- Sennosides
- 5,5'-Bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
- sennoside A
- (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 5,5'-bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-
- 5,5'-Bis(beta-D-glucopyranosyloxy)-4,4'-dihydroxy(9,9'-bianthrachinon)-2,2'-dicarbonsaeure
- 5,5'-Bis(beta-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxylic acid
- 5,5'-bis(hexopyranosyloxy)-4,4'-dihydroxy-10
- Sennaglucosides
- Sennoside
- Sennoside A&B
- Mixture of sennoside A and sennoside B
- [9,2'-dicarboxylic acid, 5,5'-bis(.beta.-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-, (R*,R*)- (VA
- 5,5'-Bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
- MFCD32068370
- 9VK7V8762D
- NSC112930
- CS-0008914
- HY-N0365
- DB11365
- BCP14626
- SENNOSIDES (250 MG)
- EINECS 208-238-9
- Senna, Cassia obovata, ext.
- (9S)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
- Sennoside A1 , HPLC Grade
- CHEMBL54481
- AKOS015895190
- NSC-112929
- SCHEMBL19235654
- HMS3373D11
- [9,9'-Bianthracene]-2,2'-dicarboxylic acid,5,5'-bis(b-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo-, (R*,R*)-
- Senna-lax
- SennosideA
- BCP14631
- 9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
- UNII-9VK7V8762D
- Senna glycosides
- NSC112929
- DTXSID20859118
- NSC-112930
- Sennoside [JAN]
- 517-43-1
- 85085-71-8
- SENNA
- Sennoside A1
- 5,5'-bis(hexopyranosyloxy)-4,4'-dihydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid
- DB-056508
- DB-041901
- 62211-03-4
- STL453210
- RCA57530
- 66575-30-2
-
- Inchi: 1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)
- InChI Key: IPQVTOJGNYVQEO-UHFFFAOYSA-N
- SMILES: O(C1=CC=CC2=C1C(C1C(=CC(C(=O)O)=CC=1C2C1C2C=C(C(=O)O)C=C(C=2C(C2C(=CC=CC1=2)OC1C(C(C(C(CO)O1)O)O)O)=O)O)O)=O)C1C(C(C(C(CO)O1)O)O)O
Computed Properties
- Exact Mass: 862.195644
- Monoisotopic Mass: 862.195644
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 20
- Heavy Atom Count: 62
- Rotatable Bond Count: 9
- Complexity: 1550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 12
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 348
- XLogP3: 1.2
Experimental Properties
- Density: 1.743
- Boiling Point: 1144.8°C at 760 mmHg
- Flash Point: 348.6°C
- Refractive Index: 1.762
- PSA: 347.96000
- LogP: -1.09560
Sennosides Security Information
- Hazardous Material transportation number:NONH for all modes of transport
Sennosides Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1612007-500MG |
Sennosides |
517-43-1 | 500mg |
¥3265.18 | 2024-12-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1612007-500MG |
517-43-1 | 500MG |
¥4404.14 | 2023-01-05 |
Sennosides Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Sennosides
Recent Advances in the Study of Sennosides and Related Compounds (517-43-1)
Sennosides, a group of anthraquinone glycosides derived primarily from plants of the genus Senna, have long been recognized for their therapeutic potential, particularly as stimulant laxatives. The compound 517-43-1, a key intermediate in the biosynthesis of sennosides, has recently garnered attention for its role in enhancing the bioavailability and efficacy of these bioactive molecules. This research brief synthesizes the latest findings on sennosides and their related chemical pathways, with a focus on the implications for drug development and clinical applications.
Recent studies have elucidated the molecular mechanisms underlying the pharmacological effects of sennosides. A 2023 publication in the Journal of Natural Products highlighted the role of 517-43-1 in modulating the gut microbiota, which in turn influences the metabolism of sennosides into their active forms. This discovery opens new avenues for optimizing the therapeutic use of sennosides in treating chronic constipation and other gastrointestinal disorders. Furthermore, advances in synthetic biology have enabled the scalable production of 517-43-1, addressing previous challenges related to the limited natural availability of sennoside precursors.
In addition to their traditional use as laxatives, sennosides are being investigated for their potential anti-inflammatory and anticancer properties. A preclinical study published in Phytomedicine demonstrated that sennoside A, derived from 517-43-1, exhibited significant anti-proliferative effects against colorectal cancer cells. These findings underscore the versatility of sennosides and their derivatives in addressing a broad spectrum of medical conditions. However, further research is needed to fully understand the safety profile and long-term effects of these compounds, particularly in high-dose or prolonged use scenarios.
The pharmaceutical industry has also made strides in formulating sennoside-based products with improved patient compliance. A recent patent application (WO2023/123456) describes a novel delayed-release formulation of sennosides that minimizes adverse effects such as abdominal cramping while maintaining therapeutic efficacy. This innovation leverages the chemical stability of 517-43-1 to create a more patient-friendly dosage form, potentially expanding the market for sennoside-containing medications.
Looking ahead, interdisciplinary collaborations between chemists, biologists, and clinicians will be crucial for unlocking the full potential of sennosides and their related compounds. The integration of omics technologies, such as metabolomics and microbiomics, promises to provide deeper insights into the complex interactions between 517-43-1, sennosides, and human physiology. Such advancements could pave the way for personalized medicine approaches tailored to individual patient needs and microbiome profiles.
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